molecular formula C₁₈H₂₀D₉NO₄ B1157046 Bufetolol-d9

Bufetolol-d9

Cat. No.: B1157046
M. Wt: 332.48
Attention: For research use only. Not for human or veterinary use.
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Description

Bufetolol-d9 is a deuterated isotopologue of the beta-blocker Bufetolol, where nine hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), by minimizing isotopic interference and improving quantification accuracy for non-deuterated Bufetolol in biological matrices . Its physicochemical properties, such as molecular weight (approximately 9 Da higher than Bufetolol) and solubility, align closely with the parent compound, ensuring reliable performance in comparative assays .

Properties

Molecular Formula

C₁₈H₂₀D₉NO₄

Molecular Weight

332.48

Synonyms

1-[(1,1-Dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-2-propanol-d9_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Bufetolol-d9 belongs to a class of deuterated beta-blockers, which are structurally and functionally analogous to their non-deuterated counterparts but differ in metabolic and analytical applications. Below is a detailed comparison with related compounds:

This compound vs. Bufetolol

  • Isotopic Composition: this compound contains nine deuterium atoms, while Bufetolol has none.
  • Analytical Utility: this compound serves as a stable internal standard in LC-MS, whereas non-deuterated Bufetolol is the target analyte. The deuterated form’s negligible metabolic interference ensures precise calibration .
  • Safety : Both compounds require strict handling protocols (e.g., avoiding inhalation/contact), but this compound’s low pharmacological activity in humans reduces acute toxicity risks .

This compound vs. Other Deuterated Beta-Blockers

Deuterated beta-blockers like Propranolol-d7 and Metoprolol-d6 share similar applications but differ in structural deuteration sites and metabolic stability:

  • Propranolol-d7: Contains seven deuterium atoms on the naphthyl ring. Unlike this compound, its deuteration slows CYP450-mediated metabolism, extending half-life in pharmacokinetic studies .
  • Metoprolol-d6 : Deuterated on the methyl ether group, it exhibits higher plasma stability than this compound but is less effective in minimizing matrix effects during LC-MS due to partial isotopic overlap .

Data Table: Key Properties of this compound and Comparators

Compound Molecular Weight (g/mol) Deuterium Atoms Metabolic Stability (t½) Primary Analytical Use
Bufetolol ~291.4 0 3–5 hours (human) Target analyte in LC-MS
This compound ~300.4 9 >24 hours Internal standard in LC-MS
Propranolol-d7 ~273.3 7 6–8 hours Pharmacokinetic tracer
Metoprolol-d6 ~283.4 6 5–7 hours Quantification standard

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